molecular formula C11H16FN3O2S B581864 5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide CAS No. 1305256-58-9

5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide

Cat. No. B581864
CAS RN: 1305256-58-9
M. Wt: 273.326
InChI Key: FKBGRRJQTXHSDK-UHFFFAOYSA-N
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Description

5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide involves the inhibition of certain enzymes, such as carbonic anhydrase and histone deacetylase. These enzymes play a role in various cellular processes, including cell growth and gene expression. By inhibiting their activity, the compound can potentially slow down or stop the growth of cancer cells and improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide can cause changes in the levels of certain biomolecules, such as proteins and enzymes, in cells. It has also been shown to affect the expression of certain genes, leading to changes in cellular processes. These effects are dependent on the concentration of the compound and the type of cells being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide in lab experiments is its specificity towards certain enzymes, making it a useful tool for studying their function. However, its potential toxicity and limited solubility in water can limit its use in certain experiments.

Future Directions

Future research on 5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide can focus on its potential use in combination therapy for cancer treatment, as well as its potential use in treating other neurological disorders. Further studies on its mechanism of action can also provide insights into its potential applications in other areas of research.

Synthesis Methods

The synthesis of 5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide involves the reaction of 5-fluoro-3-nitropyridine with piperidine and subsequent reduction of the intermediate product with sodium borohydride. The final product is obtained by reacting the resulting amine with sulfonyl chloride.

Scientific Research Applications

The compound has been studied for its potential use in treating cancer, specifically in inhibiting the activity of certain enzymes that play a role in cancer cell growth. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

5-fluoro-N-methyl-N-piperidin-4-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2S/c1-15(10-2-4-13-5-3-10)18(16,17)11-6-9(12)7-14-8-11/h6-8,10,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBGRRJQTXHSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)C2=CN=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide

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